molecular formula C19H27N3O2 B2984101 N-[[4-(Propan-2-yloxymethyl)phenyl]methyl]-4-prop-2-ynylpiperazine-1-carboxamide CAS No. 1465402-96-3

N-[[4-(Propan-2-yloxymethyl)phenyl]methyl]-4-prop-2-ynylpiperazine-1-carboxamide

Cat. No.: B2984101
CAS No.: 1465402-96-3
M. Wt: 329.444
InChI Key: AFJGJZXLZWSZKN-UHFFFAOYSA-N
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Description

N-[[4-(Propan-2-yloxymethyl)phenyl]methyl]-4-prop-2-ynylpiperazine-1-carboxamide is a piperazine carboxamide derivative characterized by a propargyl (prop-2-ynyl) group at the 4-position of the piperazine ring and a benzyl moiety substituted with a propan-2-yloxymethyl group on the aromatic ring. Piperazine carboxamides are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, such as enzymes and receptors, via hydrogen bonding and hydrophobic interactions .

Properties

IUPAC Name

N-[[4-(propan-2-yloxymethyl)phenyl]methyl]-4-prop-2-ynylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2/c1-4-9-21-10-12-22(13-11-21)19(23)20-14-17-5-7-18(8-6-17)15-24-16(2)3/h1,5-8,16H,9-15H2,2-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFJGJZXLZWSZKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC1=CC=C(C=C1)CNC(=O)N2CCN(CC2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

N-[[4-(Propan-2-yloxymethyl)phenyl]methyl]-4-prop-2-ynylpiperazine-1-carboxamide is a synthetic compound that belongs to a class of piperazine derivatives. The structure consists of a piperazine ring substituted with various functional groups, which contribute to its biological activity. Its molecular formula is C18H24N2O2C_{18}H_{24}N_2O_2, and it has a molecular weight of approximately 300.40 g/mol.

Piperazine derivatives are known for their diverse pharmacological activities, including:

  • Antidepressant effects : Many piperazine compounds act as serotonin reuptake inhibitors, enhancing serotonergic neurotransmission.
  • Antipsychotic properties : Some derivatives exhibit antagonistic activity at dopamine receptors, which is crucial in managing psychotic disorders.
  • Antimicrobial activity : Certain piperazine derivatives have shown efficacy against various bacterial strains.

The specific mechanism of action for this compound may involve modulation of neurotransmitter systems or interaction with specific receptors, but detailed studies are required to elucidate its precise biological pathways.

In Vitro Studies

In vitro studies are essential for assessing the biological activity of new compounds. These studies often utilize cell lines to evaluate cytotoxicity, receptor binding affinity, and enzyme inhibition. For example:

  • Cytotoxicity Assays : Compounds are tested against cancer cell lines to determine their potential as anticancer agents.
  • Receptor Binding Studies : The affinity for serotonin or dopamine receptors can be assessed using radiolabeled ligands.

In Vivo Studies

In vivo studies provide insights into the pharmacokinetics and pharmacodynamics of compounds. These studies typically involve animal models to evaluate therapeutic efficacy and safety profiles. Parameters such as:

  • Bioavailability : The extent and rate at which the active ingredient or active moiety is absorbed and becomes available at the site of action.
  • Toxicology : Assessment of potential adverse effects through acute and chronic toxicity studies.

Case Studies

While specific case studies on this compound are lacking, analogous studies on similar piperazine derivatives can provide valuable insights:

  • Case Study 1: Antidepressant Activity
    • A study on a related piperazine compound demonstrated significant antidepressant-like effects in rodent models, attributed to enhanced serotonergic signaling.
  • Case Study 2: Antipsychotic Efficacy
    • Another study evaluated a piperazine derivative's ability to reduce hyperactivity in animal models, suggesting potential antipsychotic properties through dopamine receptor antagonism.

Data Table: Comparison of Biological Activities

Compound NameBiological ActivityMechanism of Action
N-[4-(Propan-2-yloxymethyl)phenyl]methyl]-4-prop-2-ynylpiperazine-1-carboxamideUnknown (Research Needed)Potentially modulates neurotransmitter systems
Piperazine Derivative AAntidepressantSerotonin reuptake inhibition
Piperazine Derivative BAntipsychoticDopamine receptor antagonism
Piperazine Derivative CAntimicrobialDisruption of bacterial cell wall

Comparison with Similar Compounds

Structural Features and Substituent Effects

Compound Name Key Structural Features Impact on Properties References
Target Compound :
N-[[4-(Propan-2-yloxymethyl)phenyl]methyl]-4-prop-2-ynylpiperazine-1-carboxamide
- 4-prop-2-ynylpiperazine
- Propan-2-yloxymethylphenyl group
- Propargyl group may reduce metabolic degradation.
- Propan-2-yloxymethyl enhances lipophilicity and solubility balance.
N-(4-Fluorophenyl)-4-[(2E)-3-phenylpropenyl]piperazine-1-carboxamide - 4-(3-phenylpropenyl)piperazine
- 4-Fluorophenyl group
- Fluorine increases electronegativity and binding affinity.
- Propenyl group introduces conformational flexibility.
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide - 4-ethylpiperazine
- 4-Chlorophenyl group
- Chlorine enhances lipophilicity but may reduce solubility.
- Ethyl group simplifies synthesis but offers less steric hindrance.
N-[[2-(2-Methylpropyl)-5-thiazolyl]methyl]-4-prop-2-ynylpiperazine-1-carboxamide - 4-prop-2-ynylpiperazine
- Thiazolylmethyl substituent
- Thiazole ring introduces hydrogen-bonding potential.
- Similar propargyl group as target compound.
4-(4-{[N-(3-Fluorobenzoyl)-N-(propan-2-yl)glycyl]amino}phenyl)-N-(4-methoxyphenyl)piperazine-1-carboxamide - Methoxyphenyl group
- Fluorobenzoyl-glycyl side chain
- Methoxy group improves solubility.
- Complex side chain may enhance target specificity.

Pharmacokinetic Properties

  • Lipophilicity : The propan-2-yloxymethyl group in the target compound balances lipophilicity, whereas chlorophenyl () and fluorophenyl () groups increase logP values, risking solubility issues.
  • Synthetic Accessibility : Ethyl and propenyl derivatives () are simpler to synthesize, while complex substituents () require multi-step routes .

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